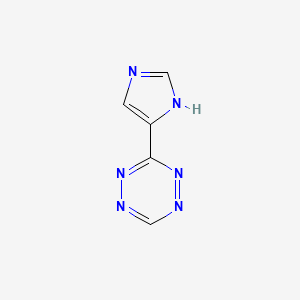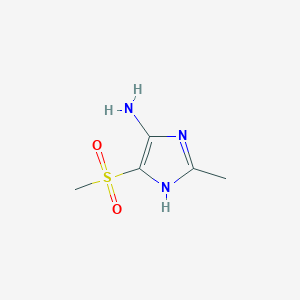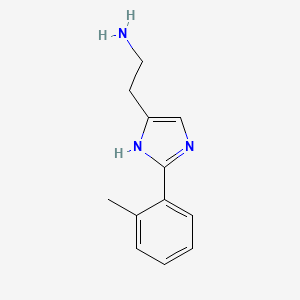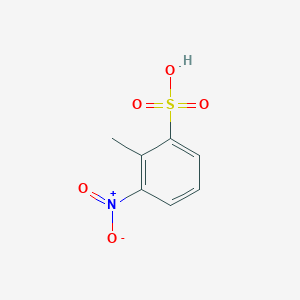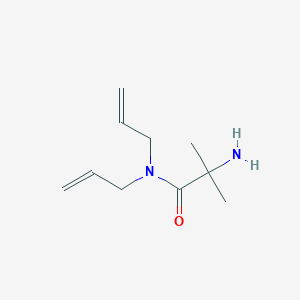
2'H-1,2'-Biimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’H-1,2’-Biimidazole is a heterocyclic compound consisting of two imidazole rings connected by a single carbon-carbon bond. This compound is known for its unique structural properties, which allow it to participate in various chemical reactions and form complexes with metals. It is a white or colorless solid that is highly soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’H-1,2’-Biimidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods: In industrial settings, the preparation of 2’H-1,2’-Biimidazole can involve the reaction of imidazole with lithium hydroxide to form lithium imidazolium salts. These salts are then used in further reactions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2’H-1,2’-Biimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The imidazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butylhydroperoxide.
Reduction: Nickel catalysts are often used in reduction reactions.
Substitution: Various halides and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions include substituted imidazoles and various metal complexes .
Scientific Research Applications
2’H-1,2’-Biimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of polycarbonates and other polymers
Mechanism of Action
The mechanism of action of 2’H-1,2’-Biimidazole involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets and pathways, including enzymes and receptors. The compound’s unique structure enables it to participate in a variety of chemical reactions, making it a versatile tool in both research and industrial applications .
Comparison with Similar Compounds
Imidazole: A simpler structure with one imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring.
2,2’-Biimidazole: Similar to 2’H-1,2’-Biimidazole but with different substitution patterns.
Uniqueness: 2’H-1,2’-Biimidazole is unique due to its ability to form stable complexes with metals and its versatility in various chemical reactions. Its dual imidazole rings provide additional sites for interaction, making it more reactive and useful in a broader range of applications compared to its simpler counterparts .
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-(2H-imidazol-2-yl)imidazole |
InChI |
InChI=1S/C6H6N4/c1-2-9-6(8-1)10-4-3-7-5-10/h1-6H |
InChI Key |
DITIFVWUSCGTRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



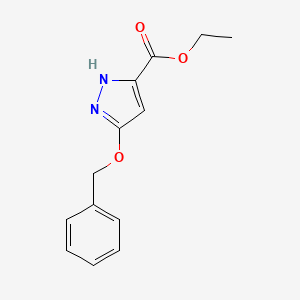

![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)
![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)

